molecular formula C9H17NO3 B15053904 Methyl 3-Morpholinobutanoate

Methyl 3-Morpholinobutanoate

Cat. No.: B15053904
M. Wt: 187.24 g/mol
InChI Key: ADWBNEMUIBKAJC-UHFFFAOYSA-N
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Description

Methyl 3-Morpholinobutanoate is a methyl ester derivative featuring a morpholine ring attached to the third carbon of a butanoate chain. Morpholine-containing esters are commonly employed in organic synthesis as intermediates for pharmaceuticals, agrochemicals, and functional materials due to their reactivity and solubility profiles . The morpholine ring contributes to polarity and hydrogen-bonding capacity, influencing solubility in polar solvents, while the ester group enables participation in hydrolysis or transesterification reactions .

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

methyl 3-morpholin-4-ylbutanoate

InChI

InChI=1S/C9H17NO3/c1-8(7-9(11)12-2)10-3-5-13-6-4-10/h8H,3-7H2,1-2H3

InChI Key

ADWBNEMUIBKAJC-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)N1CCOCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-Morpholinobutanoate can be synthesized through several methods. One common approach involves the esterification of 3-morpholinobutyric acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-Morpholinobutanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-Morpholinobutanoate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: this compound is utilized in the production of polymers, resins, and coatings due to its reactivity and stability.

Mechanism of Action

The mechanism by which Methyl 3-Morpholinobutanoate exerts its effects involves interactions with various molecular targets. The morpholine ring can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that participate in biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Methyl 5-Amino-2-Morpholinobenzoate (CAS 4031-84-9) Molecular Formula: C₁₂H₁₆N₂O₃ Functional Groups: Morpholine ring, methyl ester, aromatic amine. Key Differences: Incorporates a benzoate backbone instead of butanoate, introducing aromaticity and conjugation. The amino group enhances reactivity in nucleophilic substitution reactions compared to Methyl 3-Morpholinobutanoate’s aliphatic chain .

Methyl 2-Benzoylamino-3-Oxobutanoate Functional Groups: Benzoylamino, ketone, methyl ester. Key Differences: The ketone group at the third carbon increases electrophilicity, enabling cyclization reactions (e.g., forming oxazoloquinolines), whereas this compound’s morpholine ring may stabilize intermediates via intramolecular hydrogen bonding .

Sandaracopimaric Acid Methyl Ester Source: Diterpene resin from Austrocedrus chilensis. Functional Groups: Methyl ester, fused tricyclic diterpene. Key Differences: A natural product with a rigid hydrocarbon skeleton, contrasting sharply with the synthetic, flexible morpholine-containing esters.

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Polarity Reactivity Highlights
This compound* ~187.23 (estimated) High Hydrolysis-prone ester; morpholine stabilizes intermediates
Methyl 5-Amino-2-Morpholinobenzoate 236.27 Moderate Amine group enables crosslinking or derivatization
Sandaracopimaric Acid Methyl Ester ~332 (estimated) Low Stable diterpene backbone; low solubility in polar solvents

*Estimated based on structural analogs.

Research Findings and Key Observations

Stability and Reactivity: Morpholine-containing esters exhibit enhanced stability in acidic conditions compared to non-cyclic amines due to the ring’s electron-donating effects .

Synthetic Utility: this compound’s aliphatic chain may facilitate reactions requiring flexible spacers, such as polymer crosslinking, whereas aromatic analogs (e.g., Methyl 5-amino-2-morpholinobenzoate) are better suited for rigid scaffolds .

Natural vs.

Notes

  • Data Limitations: Direct data for this compound are sparse; comparisons rely on structural analogs and reaction mechanisms from cited literature.
  • Research Gaps : Further studies on the compound’s catalytic behavior and pharmacokinetics are needed to expand its applications.

Biological Activity

Methyl 3-Morpholinobutanoate is a chemical compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound features a morpholine ring attached to a butanoate moiety. The morpholine structure is known for its role in various pharmacological activities, making this compound a subject of interest for researchers exploring new therapeutic agents.

Anticancer Activity

Research has indicated that derivatives of morpholine compounds exhibit promising anticancer properties. A study highlighted the synthesis and biological assessment of various morpholino derivatives, including this compound. The findings revealed significant inhibition of cancer cell lines, particularly non-small cell lung carcinoma (NSCLC) A549 and NCI-H23. The compound demonstrated an IC50 value range between 1.48 µM and 68.9 µM against these cell lines .

Table 1: Antiproliferative Activity of this compound Derivatives

CompoundIC50 (µM)Cell Line
This compound18.89 - 1.5A549
Other derivatives (e.g., 15a)2.52 - 68.9NCI-H23

The most potent derivative, noted as 16a , exhibited an IC50 comparable to staurosporine, a well-known anticancer agent, indicating the effectiveness of morpholino substitutions in enhancing cytotoxicity against cancer cells .

The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of cell cycle progression and induction of apoptosis in cancer cells. In vitro studies showed that treatment with this compound led to significant alterations in cell cycle dynamics and increased apoptotic markers in treated cell lines .

Future Directions and Research Opportunities

Given the promising biological activity demonstrated by this compound, further research is warranted to explore:

  • In vivo studies : To validate the efficacy observed in vitro and assess pharmacokinetics.
  • Mechanistic studies : To elucidate the specific pathways affected by this compound.
  • Clinical trials : To evaluate safety and efficacy in human subjects.

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